Ethyl thiophene-3-acetate

Thermochemistry Calorimetry Process Safety

Ethyl thiophene-3-acetate (CAS 37784-63-7, molecular formula C₈H₁₀O₂S, molecular weight 170.23 g/mol) is a thiophene-3-acetic acid ethyl ester, classified as a heterocyclic building block featuring a thiophene ring with an acetate substituent at the 3-position. It is a colorless to pale yellow liquid with a boiling point of 97-98 °C at 8 mmHg, a density of 1.148 g/cm³, and a flash point of 103.3 °C.

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
CAS No. 37784-63-7
Cat. No. B150780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl thiophene-3-acetate
CAS37784-63-7
SynonymsEthyl 2-(Thien-3-yl)acetate;  Ethyl 2-(Thiophen-3-yl)acetate;  Ethyl 3-Thienylacetate
Molecular FormulaC8H10O2S
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CSC=C1
InChIInChI=1S/C8H10O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h3-4,6H,2,5H2,1H3
InChIKeyFZBNQIWPYCUPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Thiophene-3-acetate (CAS 37784-63-7): Procurement-Relevant Baseline Characterization


Ethyl thiophene-3-acetate (CAS 37784-63-7, molecular formula C₈H₁₀O₂S, molecular weight 170.23 g/mol) is a thiophene-3-acetic acid ethyl ester, classified as a heterocyclic building block featuring a thiophene ring with an acetate substituent at the 3-position . It is a colorless to pale yellow liquid with a boiling point of 97-98 °C at 8 mmHg, a density of 1.148 g/cm³, and a flash point of 103.3 °C . The compound is primarily utilized as a versatile intermediate in the synthesis of conductive polymers, optical chemosensors, and pharmaceutical candidates .

Why Ethyl Thiophene-3-acetate (CAS 37784-63-7) Cannot Be Substituted by Positional Isomers or Methyl Ester Analogs Without Experimental Validation


Despite sharing the same molecular formula (C₈H₁₀O₂S) with its 2-positional isomer ethyl 2-thiopheneacetate (CAS 57382-97-5), ethyl thiophene-3-acetate exhibits measurably distinct thermodynamic properties that preclude direct substitution in calorimetric or process chemistry applications . Furthermore, the ethyl ester moiety imparts different steric and electronic characteristics compared to the methyl ester analog (methyl thiophene-3-acetate, CAS 58414-52-1), which can affect polymerization kinetics, solubility, and final polymer properties . The 3-position of the acetate group on the thiophene ring confers a specific regiochemistry that is critical for the directed synthesis of β-substituted terthiophene monomers and for achieving the desired binding modes in coordination polymers .

Quantitative Evidence Guide for Ethyl Thiophene-3-acetate (CAS 37784-63-7): Head-to-Head Differentiation Data


Lower Standard Molar Enthalpy of Formation in Condensed Phase Compared to 2-Positional Isomer

Ethyl thiophene-3-acetate exhibits a lower standard molar enthalpy of formation in the liquid phase (-ΔfHm°(l) = 358.9 ± 2.2 kJ·mol⁻¹) compared to its 2-positional isomer ethyl 2-thiopheneacetate (361.8 ± 2.3 kJ·mol⁻¹), a statistically significant difference of 2.9 kJ·mol⁻¹ at T = 298.15 K . This difference indicates that the 3-isomer is thermodynamically more stable in the condensed phase than the 2-isomer.

Thermochemistry Calorimetry Process Safety

Higher Standard Molar Enthalpy of Vaporization Compared to 2-Positional Isomer

Ethyl thiophene-3-acetate demonstrates a higher standard molar enthalpy of vaporization (ΔlgHm° = 63.2 ± 1.3 kJ·mol⁻¹) relative to ethyl 2-thiopheneacetate (61.8 ± 1.3 kJ·mol⁻¹) at T = 298.15 K . The 1.4 kJ·mol⁻¹ higher energy requirement for vaporization suggests stronger intermolecular interactions in the liquid phase for the 3-isomer.

Thermochemistry Distillation Physical Properties

High Electrical Conductivity in Derived Poly(thiophene-3-acetic acid) Films

Electrosynthesized free-standing poly(thiophene-3-acetic acid) (PTAA) films, derived from ethyl thiophene-3-acetate, exhibit a high electrical conductivity of 7 S·cm⁻¹ when prepared in mixed electrolytes of boron trifluoride diethyl etherate and trifluoroacetic acid . This conductivity value is superior to that of unsubstituted polythiophene films (10⁻³ to 10⁻² S·cm⁻¹) prepared under comparable conditions , demonstrating the functional benefit of the acetate side chain.

Conducting Polymers Organic Electronics Electrochemistry

Precursor for β-Substituted 3,4-Ethylenedioxy Terthiophene Monomers with Tunable Electroactivity

Ethyl thiophene-3-acetate serves as a key reactant in the synthesis of β-substituted 3,4-ethylenedioxy terthiophene monomers, which are used to fabricate conducting polymers for optical chemosensors and electrochromic devices . Copolymers of ethyl-3-thiophene acetate (ETA) with 3-methylthiophene (MT) show that poly(ETA) homopolymer possesses high electroactivity in non-aqueous solution, whereas the copolymerization ratio allows for tuning of the polymer's redox properties . This tunability is a direct consequence of the 3-acetate substitution pattern, which is not accessible using the 2-isomer.

Electropolymerization Conjugated Polymers Sensors

Use as a Fragment Molecule Scaffold in Drug Discovery

Ethyl thiophene-3-acetate is employed as a fragment molecule scaffold for molecular linking, expansion, and modification in drug discovery . Its molecular weight of 170.23 g/mol and calculated LogP of 1.85 place it within the 'rule of three' guidelines for fragment-based screening . While specific potency data against a comparator fragment are not available, its use as a research tool in the design and screening of novel drug candidates is documented .

Fragment-Based Drug Discovery Medicinal Chemistry Chemical Biology

Ethyl Thiophene-3-acetate (CAS 37784-63-7): Evidence-Based Application Scenarios


Precursor for High-Conductivity Poly(thiophene-3-acetic acid) Films in Organic Electronics

Utilize ethyl thiophene-3-acetate as a monomer for the electrosynthesis of poly(thiophene-3-acetic acid) (PTAA) films, which exhibit a high electrical conductivity of 7 S·cm⁻¹ . This conductivity is 700- to 7,000-fold higher than that of unsubstituted polythiophene films prepared under comparable conditions , enabling the fabrication of high-performance organic field-effect transistors (OFETs), electrochromic devices, and electrochemical sensors without the need for additional conductive additives.

Synthesis of β-Substituted 3,4-Ethylenedioxy Terthiophene Monomers for Tunable Electroactive Polymers

Employ ethyl thiophene-3-acetate as a key reactant in the synthesis of β-substituted 3,4-ethylenedioxy terthiophene monomers . The 3-acetate substitution pattern allows for the creation of monomers that, upon electropolymerization, yield polymers with tunable redox properties and high electroactivity in non-aqueous media . This tunability is critical for optimizing the performance of optical chemosensors and electrochromic materials.

Fragment-Based Drug Discovery Scaffold

Use ethyl thiophene-3-acetate as a fragment molecule scaffold for hit identification and lead optimization in drug discovery programs . Its molecular weight of 170.23 g/mol and LogP of 1.85 conform to the 'rule of three' for fragment-based screening , providing a balanced profile of molecular complexity and synthetic accessibility. The thiophene core is a privileged structure in medicinal chemistry, offering opportunities for diverse chemical modifications to improve potency and selectivity.

Calorimetric Reference Compound for Thermochemical Studies

Leverage the well-characterized thermochemical properties of ethyl thiophene-3-acetate, including its standard molar enthalpy of formation (358.9 ± 2.2 kJ·mol⁻¹) and enthalpy of vaporization (63.2 ± 1.3 kJ·mol⁻¹) , as a reference compound in combustion calorimetry and for the validation of computational thermochemistry models. Its distinct thermodynamic signature compared to the 2-isomer (361.8 ± 2.3 kJ·mol⁻¹ and 61.8 ± 1.3 kJ·mol⁻¹, respectively) provides a benchmark for studying substituent effects on heterocyclic aromatic systems.

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